N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a cyclohepta[d][1,2]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares a similar cyclohexene and ethyl structure but differs in the presence of a methoxybenzeneacetamide group.
2-(1-Cyclohexenyl)ethylamine: This compound has a similar cyclohexene and ethyl structure but lacks the cyclohepta[d][1,2]oxazole ring.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its combination of a cyclohexene ring, an ethyl chain, and a cyclohepta[d][1,2]oxazole ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H24N2O2/c20-17(18-12-11-13-7-3-1-4-8-13)16-14-9-5-2-6-10-15(14)21-19-16/h7H,1-6,8-12H2,(H,18,20) |
InChI Key |
CHZOIRZNRRKMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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